molecular formula C9H12N2O4S B2721757 2-methoxy-N-(4-sulfamoylphenyl)acetamide CAS No. 200201-59-8

2-methoxy-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B2721757
CAS No.: 200201-59-8
M. Wt: 244.27
InChI Key: GZCDYGLXQQNDBR-UHFFFAOYSA-N
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Description

2-methoxy-N-(4-sulfamoylphenyl)acetamide is an organic compound with the molecular formula C9H12N2O4S It is characterized by the presence of a methoxy group, a sulfamoyl group, and an acetamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(4-sulfamoylphenyl)acetamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-methoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group results in an amino derivative.

Scientific Research Applications

2-methoxy-N-(4-sulfamoylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It serves as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets in biological systems. The sulfamoyl group is known to inhibit certain enzymes, which can lead to various biological effects. The compound may also interact with cellular receptors and signaling pathways, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-N-(4-sulfamoylphenyl)acetamide: This compound has a similar structure but with a chlorine atom substituting one of the hydrogen atoms.

    2-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)acetamide: Another structurally related compound with a methoxy group on the phenyl ring.

Uniqueness

2-methoxy-N-(4-sulfamoylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and sulfamoyl groups contribute to its reactivity and potential therapeutic applications, distinguishing it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-methoxy-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-15-6-9(12)11-7-2-4-8(5-3-7)16(10,13)14/h2-5H,6H2,1H3,(H,11,12)(H2,10,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCDYGLXQQNDBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

10 g (0.06 mol) of sulfanilamide are suspended in 150 ml of dioxane and 4.6 g (60 mmol) of pyridine are added. 6.3 g (60 mmol) of methoxyacetyl chloride are then added at 0° C., and stirring is continued for 2 hours at room temperature. The mixture is stirred into 200 ml of water, and the precipitate which separates out is filtered off with suction and dried;
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Quantity
6.3 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

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